

Navigating the Identity of AP-102: A Multifaceted Designation in Drug Development

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Compound of Interest		
Compound Name:	AP-102	
Cat. No.:	B1665579	Get Quote

The designation "AP-102" is associated with several distinct therapeutic agents in development, each with a unique mechanism of action. Without a more specific identifier, a comprehensive technical guide on a single "AP-102" is not possible. Below is a summary of the different compounds identified as "AP-102" or having a similar designation. To proceed with a detailed analysis, please specify which of these entities is the subject of your interest.

1. APT102 (Apyrase): An Antithrombotic and Anti-inflammatory Agent

APT102 is apyrase, an enzyme that degrades adenosine diphosphate (ADP). Its primary mechanism of action is the inhibition of platelet aggregation, which is crucial in thrombus formation. By reducing the availability of ADP, APT102 exerts a potent antithrombotic effect without a corresponding increase in bleeding risk, a significant advantage over current antiplatelet therapies.[1] Preclinical studies have demonstrated its efficacy in protecting against ischemic injury in the brain and lungs.[1] Furthermore, APT102 has shown anti-inflammatory and cardioprotective properties.[1]

2. APL-102: A Multi-Kinase Inhibitor for Solid Tumors

APL-102 is an orally administered small molecule that functions as a multi-kinase inhibitor. Its mechanism of action involves targeting several key oncogenic drivers. Specifically, it inhibits receptor tyrosine kinases such as vascular endothelial growth factor receptors (VEGFRs), as well as components of the mitogen-activated protein kinase (MAPK) pathway like B-RAF and C-RAF.[2] APL-102 also inhibits colony-stimulating factor 1 receptor (CSF1R).[2] Preclinical data from patient-derived xenograft models have shown its antitumor activity in a range of



cancers, including liver, breast, colorectal, gastric, esophageal, and lung cancer.[2] A phase I clinical trial for APL-102 in patients with advanced solid tumors has been initiated to evaluate its safety, tolerability, and pharmacokinetics.[2]

3. TAS-102 (Trifluridine/Tipiracil): A Novel Antimetabolite for Colorectal Cancer

TAS-102 is a combination of two active components: trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor. The primary mechanism of action of TAS-102 is the incorporation of FTD into DNA, leading to DNA dysfunction and strand breaks.[3][4] Tipiracil enhances the bioavailability of trifluridine by preventing its degradation.[3][4][5] This dual mechanism makes TAS-102 effective in cancers that have become resistant to other fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU).[3][4]

4. UGN-102: A Chemoablative Agent for Bladder Cancer

UGN-102 is a novel formulation of mitomycin for the treatment of low-grade, intermediate-risk non-muscle invasive bladder cancer (LG-IR-NMIBC). Its mechanism of action is chemoablation, where the drug, delivered in a reverse thermal gel, directly destroys cancerous tissue within the bladder.[6] The ENVISION clinical trial has shown a high complete response rate with this treatment, potentially offering an alternative to surgical intervention (TURBT).[6]

5. AP-102 (Peptide): An Uncharacterized Agent

DrugBank lists an entity "**AP-102**" which is a cyclic peptide with the chemical name H-(4-amino-3-iodo)-d-phe-c(cys-(3-iodo)-tyr-d-trp-lys-val-cys)-thr-nh2.[7] However, its mechanism of action, pharmacology, and clinical indications are currently not available.[7]

To receive an in-depth technical guide, please clarify which of these "**AP-102**" compounds is of interest. Upon specification, a detailed report including quantitative data, experimental protocols, and signaling pathway diagrams will be generated.

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